
5-fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 5-position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group at the 8-position using methanol in the presence of a strong acid or base.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxynaphthalene: Similar structure but lacks the dihydro component.
8-methoxy-3,4-dihydronaphthalen-2(1H)-one: Similar structure but lacks the fluorine atom.
5-fluoro-3,4-dihydronaphthalen-2(1H)-one: Similar structure but lacks the methoxy group.
Uniqueness
5-fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
5-fluoro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11FO2/c1-14-11-5-4-10(12)8-3-2-7(13)6-9(8)11/h4-5H,2-3,6H2,1H3 |
InChI Key |
KCDMGLHWIOFBOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC(=O)CCC2=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)
![Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669571.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
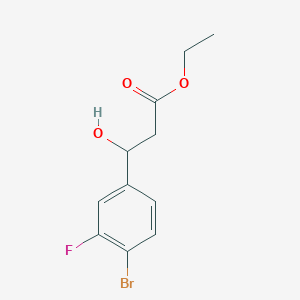
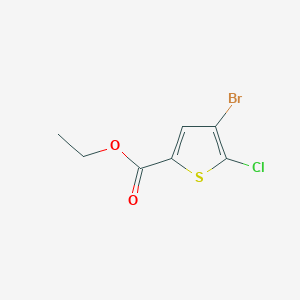
![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)
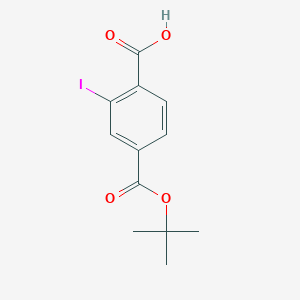
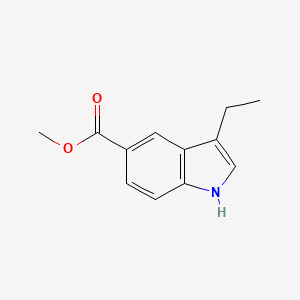
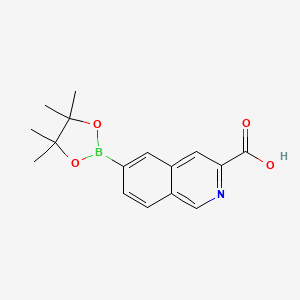
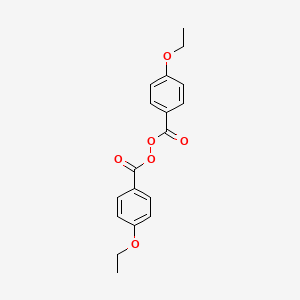
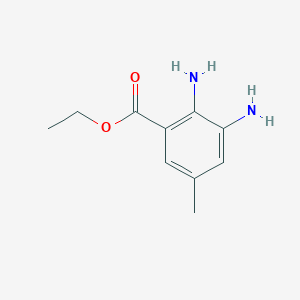
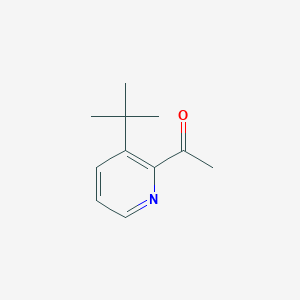
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)

